3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(4-Fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound ID: D463-0061) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₈H₂₁FN₄ and a molecular weight of 312.39 g/mol . Key physicochemical properties include a logP of 3.93, logD of 2.92, and a polar surface area of 31.17 Ų, indicating moderate lipophilicity and solubility . The compound features a 4-fluorophenyl group at position 3, methyl groups at positions 2 and 5, and a 2-methylpropyl (isobutyl) amine substituent at position 5. Its stereochemistry is achiral, simplifying synthetic and pharmacokinetic profiles .
The 4-fluorophenyl moiety at position 3 is critical for activity, while substituents at positions 5 and 7 modulate potency, selectivity, and metabolic stability .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4/c1-11(2)10-20-16-9-12(3)21-18-17(13(4)22-23(16)18)14-5-7-15(19)8-6-14/h5-9,11,20H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHQODXMQRPXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of fluorescent probes and other analytical tools.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for cell cycle progression .
Comparison with Similar Compounds
Key Observations:
Position 3 Substituents : The 4-fluorophenyl group is conserved across active analogs, with halogenation enhancing target binding and reducing off-target effects .
Position 7 Amine Modifications :
Anti-Mycobacterial Activity:
- D463-0061 : Exhibits moderate in vitro M.tb growth inhibition (MIC ~0.12 μM) with a selectivity index >100 .
- Compound 32 : Superior potency (MIC ≤0.03 μM) but higher cytotoxicity (CC₅₀ = 5 μM) .
- Trifluoromethyl Analogs : Potent inhibitors (MIC ≤0.05 μM) but prone to rapid clearance in human liver microsomes (t₁/₂ <30 min) .
Metabolic Stability and Toxicity:
- D463-0061 shows >60% stability in mouse and human liver microsomes, outperforming pyridinylmethyl derivatives (e.g., Compound 47: 45% stability) .
- hERG Inhibition : Pyridinylmethyl derivatives (e.g., Compound 32) exhibit IC₅₀ values <10 μM, whereas D463-0061 has IC₅₀ >30 μM, indicating a safer cardiac profile .
Biological Activity
3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer properties and enzyme inhibition. The unique structural features of this compound, including a fluorinated phenyl group and branched alkyl substituents, suggest potential therapeutic applications.
- Molecular Formula : CHFN
- CAS Number : 1031654-08-6
- Molecular Weight : 314.39 g/mol
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions of hydrazines with carbonyl compounds or acetylenic ketones. For this compound, optimized reaction conditions enhance yield and selectivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC (nM) |
|---|---|---|
| Compound A | MCF-7 | 45 |
| Compound B | HCT-116 | 6 |
| Compound C | HepG-2 | 48 |
These results indicate that similar compounds can effectively inhibit cell growth and may serve as leads for further drug development targeting cancer.
Enzymatic Inhibition
The compound is also investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 is a promising strategy for cancer treatment as it selectively targets tumor cells.
| Compound | CDK2 Inhibition IC (μM) |
|---|---|
| This compound | TBD |
| Sorafenib | 0.184 |
Preliminary findings suggest that the compound could exhibit potent dual activity against both cancer cell lines and CDK2.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific protein targets. Molecular docking studies indicate that the compound can effectively bind to the active site of CDK2, suggesting a competitive inhibition mechanism.
Case Studies
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis in cancer cells. For example:
- Study on MCF-7 Cells : Treatment with a related pyrazolo compound resulted in significant apoptosis induction as evidenced by increased caspase activity.
- HCT-116 Cell Line Study : The compound's effect on cell cycle progression was evaluated, showing alterations consistent with CDK inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
